molecular formula C12H13N B13704488 4-Methyl-2-(p-tolyl)pyrrole

4-Methyl-2-(p-tolyl)pyrrole

Cat. No.: B13704488
M. Wt: 171.24 g/mol
InChI Key: ZZXXARUPVAGHLZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(p-tolyl)pyrrole is a synthetic pyrrole derivative of significant interest in medicinal and organic chemistry research. The pyrrole ring, a five-membered nitrogenous heterocycle, is a fundamental scaffold found in numerous natural products and pharmaceuticals with demonstrated biological activities . Researchers value pyrrole derivatives for their role in developing new antibacterial agents, particularly to address the growing challenge of antibacterial resistance . The structure-activity relationships (SAR) of pyrrole compounds are a key area of study, as modifications to the core structure can profoundly influence their mechanism of action and antibacterial effectiveness against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, pyrrole derivatives serve as crucial intermediates in organic synthesis. They can be functionalized via reactions such as conjugate addition to nitroalkenes, providing a pathway to more complex, value-added molecules, including monofluorinated derivatives which can enhance properties like lipophilicity and metabolic stability . As a building block, this compound can be used to explore novel chemical spaces for drug discovery and materials science. Handling and storage recommendations for this compound should be based on experimental data. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3

InChI Key

ZZXXARUPVAGHLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN2)C

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 Methyl 2 P Tolyl Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus

Pyrroles are electron-rich heterocycles that readily undergo electrophilic aromatic substitution. slideshare.net The lone pair of electrons on the nitrogen atom is delocalized into the ring, making the carbon atoms nucleophilic. Theoretical and experimental studies on pyrrole itself show that electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). slideshare.netquora.com This preference is attributed to the superior resonance stabilization of the carbocation intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, compared to only two for β-attack. slideshare.net

In the case of 4-Methyl-2-(p-tolyl)pyrrole, the C2 position is substituted with a p-tolyl group and the C4 position with a methyl group. Consequently, electrophilic attack is anticipated to occur predominantly at the unsubstituted C5 position, which is an α-position, to maintain the most stable intermediate. The electron-donating nature of both the p-tolyl and methyl groups further activates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. libretexts.org

While specific studies on the halogenation and nitration of this compound are not extensively documented, the expected reactivity can be inferred from the general behavior of substituted pyrroles.

Halogenation: Pyrroles react vigorously with halogens. Milder and more selective halogenating agents are often employed to control the reaction. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for monohalogenation. Given the substitution pattern of this compound, halogenation is predicted to occur regioselectively at the C5 position.

Table 1: Predicted Halogenation Reactions of this compound

ReagentExpected ProductPosition of Substitution
N-Bromosuccinimide (NBS)5-Bromo-4-methyl-2-(p-tolyl)pyrroleC5
N-Chlorosuccinimide (NCS)5-Chloro-4-methyl-2-(p-tolyl)pyrroleC5
Sulfuryl chloride (SO₂Cl₂)5-Chloro-4-methyl-2-(p-tolyl)pyrroleC5

Nitration: The nitration of pyrroles must be conducted under gentle conditions to avoid polymerization and oxidation of the sensitive ring system. A common method involves the use of nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) at low temperatures. This reagent combination generates the mild nitrating agent, acetyl nitrate. For this compound, this reaction is expected to yield the 5-nitro derivative as the major product. Research on related compounds, such as 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones, has shown that electrophilic substitution with reagents like nitronium tetrafluoroborate (B81430) can proceed effectively. researchgate.net

Acylation: Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the pyrrole ring. nsf.gov The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, though milder conditions are often sufficient for activated pyrrole rings. mdpi.com For this compound, acylation is predicted to occur at the C5 position. Studies on the acylation of N-p-toluenesulfonyl-2-arylpyrroles, while complicated by the electron-withdrawing sulfonyl group, highlight the complexities of directing group effects in substituted pyrroles. nih.govnih.gov

Alkylation: Friedel-Crafts alkylation of pyrroles can be challenging due to issues of polyalkylation and the acid-sensitivity of the pyrrole ring. However, reactions using mild alkylating agents and catalysts can be successful. The expected site of alkylation for this compound remains the C5 position.

Formylation: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.comchemtube3d.com The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comchemtube3d.com This method is generally high-yielding and proceeds under mild conditions. For 1-substituted pyrroles, the regioselectivity is influenced by the steric bulk of the substituent. rsc.org In this compound, formylation would introduce a formyl group at the C5 position, yielding 5-formyl-4-methyl-2-(p-tolyl)pyrrole.

Table 2: Predicted Formylation and Acylation of this compound

Reaction TypeReagentsExpected Major Product
FormylationPOCl₃, DMF (Vilsmeier-Haack)5-Formyl-4-methyl-2-(p-tolyl)pyrrole
AcetylationAcetic anhydride, BF₃·OEt₂ (Friedel-Crafts)5-Acetyl-4-methyl-2-(p-tolyl)pyrrole
BenzoylationBenzoyl chloride, AlCl₃ (Friedel-Crafts)5-Benzoyl-4-methyl-2-(p-tolyl)pyrrole

Nucleophilic Reactions and Annulation Strategies

Protonation: The lone pair of electrons on the nitrogen atom in pyrrole is integral to its aromatic sextet, and consequently, pyrroles are very weak bases. The pKa of the conjugate acid of pyrrole is approximately -3.8. libretexts.org Protonation does not typically occur on the nitrogen, as this would disrupt aromaticity. Instead, it occurs on a ring carbon, most favorably at the C2 (α) position, where the resulting cation is better stabilized. libretexts.org The acidity of a solution, as measured by its pH, determines the protonation state of a functional group relative to its pKa value. reddit.commasterorganicchemistry.comreddit.com

Deprotonation: In contrast to its weak basicity, the N-H proton of pyrrole is significantly acidic, with a pKa of about 17.5 in DMSO. This acidity allows for easy deprotonation by strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents like n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net This reaction generates the pyrrolide anion, a potent nucleophile. The deprotonation of this compound would proceed similarly, forming the corresponding lithium or sodium pyrrolide, which can then be used in subsequent nucleophilic substitution or addition reactions.

The participation of the pyrrole ring in cycloaddition reactions is influenced by its aromatic character. In a typical Diels-Alder [4+2] cycloaddition, the pyrrole would act as the diene, but this requires a significant input of energy to overcome the aromatic stabilization. wikipedia.orgyoutube.com Consequently, pyrroles are generally poor dienes and react only with highly reactive dienophiles, often requiring high temperatures, high pressure, or Lewis acid catalysis. nih.govucla.eduresearchgate.net Electron-withdrawing groups attached to the nitrogen atom can enhance the dienic character of the pyrrole ring. ucla.edu

While specific cycloaddition studies on this compound are limited, the reactivity of substituted pyrroles has been explored. hku.hk Besides the [4+2] cycloaddition, pyrroles can engage in other cycloaddition modes, such as [3+2] and [4+3] reactions, to form various bicyclic systems. hku.hkresearchgate.netresearchgate.net Intramolecular Diels-Alder reactions, where the dienophile is tethered to the pyrrole ring, are often more facile due to favorable entropic factors. ucla.edu

The synthesis of ring-fused pyrroles, or polycyclic systems containing a pyrrole moiety, can be achieved through various annulation strategies. researchgate.netresearchgate.netnih.gov These methods often involve the initial functionalization of the pyrrole ring followed by an intramolecular cyclization reaction to build the new ring.

For a substrate like this compound, a plausible strategy would involve electrophilic substitution at the C5 position (e.g., acylation), followed by modification of the introduced group to include a reactive site for cyclization onto the C4-methyl or C3-position of the pyrrole ring. Annulation reactions can lead to a diverse range of fused heterocyclic systems, such as pyrrolo[2,3-b]pyrroles or pyrrolo[3,2-c]pyridines (5-azaisatins). rsc.orgnih.gov The development of such strategies is a key area in synthetic methodology for accessing novel chemical scaffolds with potential applications in materials science and medicinal chemistry. researchgate.netresearchgate.net

Functionalization of Substituents: Methyl and p-Tolyl Groups

The methyl and p-tolyl groups attached to the pyrrole ring in this compound are amenable to a range of chemical modifications, allowing for the synthesis of diverse derivatives. These transformations can be selectively targeted to either the C4-methyl group or the C2-p-tolyl moiety.

The methyl group at the C4 position of the pyrrole ring is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the pyrrole ring, which can stabilize intermediates formed during reactions.

Oxidation:

The oxidation of the C4-methyl group in pyrrole derivatives has been demonstrated, leading to the formation of corresponding carboxylic acid derivatives. For instance, studies on 4-methylpyrrole-2-carboxylates have shown that the methyl group can be regioselectively oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a glycol. nii.ac.jpepa.gov This reaction proceeds smoothly to afford the corresponding pyrrole-2,4-dicarboxylates. nii.ac.jpepa.gov While this specific transformation has been reported for pyrrole-2-carboxylates, a similar reactivity would be expected for this compound, yielding 2-(p-tolyl)pyrrole-4-carboxylic acid under similar oxidative conditions. The general transformation is depicted below:

Starting Material: this compound

Reagents: DDQ, Glycol

Expected Product: 2-(p-tolyl)pyrrole-4-carboxylic acid

The reaction likely proceeds through a benzylic-type radical intermediate, which is stabilized by the pyrrole ring.

Halogenation:

Side-chain halogenation of the methyl group on the pyrrole ring can be achieved using various halogenating agents. While direct studies on this compound are not extensively documented, the principles of free-radical halogenation of alkyl-substituted aromatic systems suggest that this transformation is feasible. libretexts.org The reaction of 1-methylpyrrole (B46729) with N-haloimides has been shown to result in substitution on the pyrrole ring itself, indicating the high reactivity of the heterocyclic core. psu.edu However, under conditions that favor free-radical mechanisms, such as initiation by UV light or a radical initiator, halogenation of the C4-methyl group would be expected. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a common method for the bromination of benzylic and allylic C-H bonds. libretexts.org

A plausible reaction for the bromination of the methyl group is as follows:

Starting Material: this compound

Reagents: N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator)

Expected Product: 4-(Bromomethyl)-2-(p-tolyl)pyrrole

The resulting halomethyl derivative serves as a versatile intermediate for further synthetic modifications.

Reaction TypeReagents and ConditionsExpected ProductReference for Analogy
OxidationDDQ, Glycol2-(p-tolyl)pyrrole-4-carboxylic acid nii.ac.jpepa.gov
Halogenation (Bromination)NBS, Benzoyl peroxide4-(Bromomethyl)-2-(p-tolyl)pyrrole libretexts.org

The p-tolyl group at the C2 position of the pyrrole ring provides another avenue for functionalization, primarily through reactions targeting the aromatic tolyl ring.

Cross-Coupling Reactions:

The p-tolyl group itself is generally unreactive in standard cross-coupling reactions unless it is first functionalized with a suitable leaving group, such as a halide or a triflate. However, the synthesis of aryl-substituted pyrroles is often achieved via Suzuki-Miyaura cross-coupling reactions where a halogenated pyrrole is coupled with an arylboronic acid. mdpi.comnih.govresearchgate.net For instance, 2-arylpyrroles can be synthesized by the Suzuki coupling of N-Boc-pyrrol-2-yl boronic acid with ortho-substituted aryl halides. researchgate.net This suggests that if this compound were to be synthesized via a cross-coupling strategy, a common route would involve the coupling of a 2-halopyrrole derivative with p-tolylboronic acid.

Further functionalization of the p-tolyl moiety could be achieved by first introducing a halogen atom onto the tolyl ring via electrophilic halogenation, followed by a subsequent cross-coupling reaction.

Electrophilic Substitution:

The p-tolyl group can undergo electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The methyl group on the tolyl ring is an ortho-, para-directing and activating group. Since the para position is occupied by the pyrrole ring, electrophilic substitution would be directed to the ortho positions of the tolyl ring. The electron-rich pyrrole ring, however, is significantly more reactive towards electrophiles than the p-tolyl group. pearson.com Therefore, achieving selective electrophilic substitution on the p-tolyl ring would require careful control of reaction conditions or protection of the pyrrole ring.

Common electrophilic substitution reactions that could be envisaged on the p-tolyl moiety, assuming appropriate conditions for selectivity, include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide and a Lewis acid catalyst.

Reaction TypeTypical ReagentsExpected Position of Substitution on p-Tolyl RingReference for General Principles
NitrationHNO₃, H₂SO₄Ortho to the methyl group masterorganicchemistry.com
BrominationBr₂, FeBr₃Ortho to the methyl group wikipedia.org
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho to the methyl group masterorganicchemistry.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact molecule are limited, the reaction pathways can be elucidated by analogy to well-established mechanisms for similar compounds.

The functionalization reactions of this compound proceed through distinct reaction pathways depending on the nature of the reagents and the targeted substituent.

Side-Chain Oxidation of the Methyl Group: The oxidation of the C4-methyl group with DDQ is believed to proceed via a hydride abstraction mechanism, leading to a stabilized carbocation intermediate. The electron-rich pyrrole ring facilitates this process. The presence of a nucleophile, such as a glycol, then leads to the formation of an intermediate that is further oxidized to the carboxylic acid derivative.

Electrophilic Substitution on the p-Tolyl Moiety: The mechanism of electrophilic aromatic substitution on the p-tolyl ring follows the classical two-step pathway: masterorganicchemistry.com

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-system of the tolyl ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and is stabilized by the methyl group.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The rate-determining step is typically the formation of the sigma complex. masterorganicchemistry.com

Cross-Coupling Reactions: The mechanism of Suzuki-Miyaura cross-coupling reactions is well-established and involves a catalytic cycle with a palladium catalyst. The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (if the p-tolyl group is pre-functionalized) to form a Pd(II) intermediate.

Transmetalation: The organoborane reagent transfers the organic group (e.g., a new aryl group) to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired biaryl product is released, regenerating the Pd(0) catalyst.

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature, computational studies on substituted pyrroles provide insights into their reactivity. nih.govresearchgate.net

Kinetic Considerations:

The rate of electrophilic substitution on the pyrrole ring is significantly faster than on the p-tolyl ring due to the higher electron density of the pyrrole.

In free-radical halogenation of the C4-methyl group, the rate-determining step is the abstraction of a hydrogen atom to form a radical. The stability of this radical, enhanced by the adjacent pyrrole ring, influences the reaction rate.

For Suzuki cross-coupling, the rate is dependent on several factors, including the nature of the catalyst, ligands, base, and solvent.

Thermodynamic Considerations:

The stability of intermediates plays a crucial role in determining the reaction pathway. For example, in electrophilic substitution, the more stable sigma complex will be formed preferentially, dictating the regioselectivity.

Computational studies on substituted pyrroles have been used to calculate the relative energies and enthalpies of different isomers, providing a basis for predicting thermodynamic stability. nih.govacs.org For instance, the stability of halogenated pyrroles is influenced by the position of the halogen atom. nih.govacs.org

Advanced Spectroscopic and Spectrometric Characterization for Structural and Electronic Elucidation

Electronic Absorption and Emission Spectroscopy for Chromophore Analysis

The electronic properties of 4-Methyl-2-(p-tolyl)pyrrole are primarily dictated by the π-conjugated system formed by the pyrrole (B145914) ring and the attached p-tolyl group. Electronic spectroscopy provides invaluable insights into the nature of the electronic transitions within this chromophore.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible absorption spectroscopy is a powerful tool to probe the electronic transitions in conjugated systems. For this compound, the absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO).

The spectrum of pyrrole itself exhibits absorption bands that can be attributed to π-π* transitions within the C=C chromophore. researchgate.net The introduction of a p-tolyl group at the 2-position and a methyl group at the 4-position of the pyrrole ring is expected to influence these electronic transitions. The p-tolyl group, being an aromatic substituent, extends the π-conjugation of the pyrrole ring. This extended conjugation generally leads to a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted pyrrole. This is because the energy difference between the HOMO and LUMO is reduced in more extended conjugated systems, requiring less energy (longer wavelength) for the electronic transition.

The methyl group at the 4-position, being an electron-donating group, can also contribute to a slight bathochromic shift through hyperconjugation, which further stabilizes the excited state. The electronic transitions observed for this compound are therefore expected to be primarily of the π → π* type, characteristic of aromatic and heteroaromatic compounds.

Expected UV-Visible Absorption Characteristics of this compound
CompoundExpected λmax (nm)Transition TypeContributing Factors
Pyrrole~210, ~240π → πAromatic pyrrole ring
This compound> 240π → πExtended conjugation with p-tolyl group, Hyperconjugation from methyl group

Fluorescence Spectroscopy for Photophysical Properties and Quantum Yields

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. For a molecule like this compound to be fluorescent, it must efficiently emit a photon upon returning from the first excited singlet state (S₁) to the ground state (S₀).

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process. researchgate.net It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various factors, including the rigidity of the molecular structure and the presence of non-radiative decay pathways such as internal conversion and intersystem crossing.

For 2-arylpyrrole derivatives, the nature of the aryl substituent and its substitution pattern can significantly impact the fluorescence properties. The p-tolyl group in this compound is expected to contribute to the fluorescence of the molecule. The quantum yield of related pyrrole derivatives can vary widely depending on their specific structure and environment.

Anticipated Photophysical Properties of this compound
PropertyExpected CharacteristicsInfluencing Factors
Emission Wavelength (λem)Longer than λmax (Stokes shift)Energy loss in the excited state before emission
Quantum Yield (Φf)VariableMolecular rigidity, solvent, temperature, presence of quenchers

Solvent Effects and Environmental Sensitivity of Optical Spectra

The electronic absorption and emission spectra of this compound are expected to be sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules.

In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization of the excited state. This leads to a red shift (bathochromism) in the emission spectrum. Conversely, a blue shift (hypsochromism) may be observed if the ground state is more stabilized. The magnitude of the solvatochromic shift can provide information about the change in dipole moment upon excitation. The photophysical properties of various dyes have been shown to be influenced by solvent polarity. doi.org

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. These techniques are invaluable for identifying functional groups and understanding intermolecular interactions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Each functional group has characteristic absorption frequencies, allowing for the identification of the different structural components of this compound.

Key expected IR absorption bands for this compound include:

N-H Stretching: The N-H bond of the pyrrole ring will exhibit a characteristic stretching vibration. In non-hydrogen-bonded environments, this typically appears as a sharp band in the region of 3400-3500 cm⁻¹. In the solid state or in concentrated solutions, hydrogen bonding can broaden this peak and shift it to a lower wavenumber (3200-3400 cm⁻¹). researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the p-tolyl group and the pyrrole ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. doi.org

C=C and C-N Stretching: The stretching vibrations of the C=C bonds within the pyrrole and p-tolyl rings, as well as the C-N stretching of the pyrrole ring, will give rise to a series of bands in the fingerprint region (approximately 1600-1400 cm⁻¹). dtic.mil

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the substituted aromatic rings will appear at lower wavenumbers, providing information about the substitution pattern.

Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyrrole N-HStretching3200 - 3500
Aromatic C-H (p-tolyl, pyrrole)Stretching3000 - 3100
Aliphatic C-H (methyl)Stretching2850 - 2960
Aromatic C=C (p-tolyl, pyrrole)Stretching1400 - 1600
Pyrrole C-NStretching1300 - 1400

Raman Spectroscopy for Vibrational Modes and Conformational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

For this compound, Raman spectroscopy can provide valuable information about:

Skeletal Vibrations: The breathing modes of the pyrrole and p-tolyl rings are often strong in the Raman spectrum and can be used for conformational analysis.

C-C Stretching: The C-C stretching vibrations of the aromatic rings and the bond linking the two rings are expected to be Raman active.

Low-Frequency Modes: Torsional and other low-frequency modes related to the relative orientation of the pyrrole and p-tolyl rings can be probed by Raman spectroscopy, offering insights into the molecule's conformation in different states. The conformational isomerism in molecules can be monitored by Raman spectroscopy. nih.gov

The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational landscape of this compound, enabling a detailed structural characterization.

Studies of Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of this compound, featuring a pyrrole N-H group and two aromatic rings, allows for a range of non-covalent interactions that influence its physical properties and crystal packing. The pyrrole N-H moiety is a classic hydrogen bond donor. mdpi.com In the solid state or in concentrated solutions, it can form intermolecular hydrogen bonds with acceptor atoms on neighboring molecules. nih.gov Studies on related pyrrole derivatives, such as methyl pyrrole-2-carboxylate, have shown that the N-H group readily engages in N-H⋯O hydrogen bonds, which can dictate the formation of specific structural motifs like chains or dimers in the crystal lattice. mdpi.com

Beyond classical hydrogen bonding, the electron-rich π-systems of the pyrrole and p-tolyl rings are crucial for other non-covalent interactions. rsc.orgresearchgate.net These interactions include:

π-π Stacking: The planar aromatic rings can stack upon one another, an interaction driven by a combination of electrostatic and dispersion forces.

CH-π Interactions: The methyl groups of the tolyl substituent can interact with the π-face of the pyrrole or tolyl rings of adjacent molecules. The importance of CH-π interactions in stabilizing molecular complexes has been demonstrated in model systems like calix researchgate.netpyrrole receptors. mdpi.com

N-H⋯π Interactions: The pyrrole N-H group can also act as a donor to the π-electron cloud of an adjacent aromatic ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns, which reveal proton connectivity. The ¹³C NMR spectrum indicates the number of unique carbon environments. Based on data from analogous structures like 2-methyl-5-phenyl-1H-pyrrole and other substituted pyrroles, the expected chemical shifts for this compound can be predicted. rsc.orgresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts (δ) in ppm relative to TMS. Solvent: CDCl₃.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Comments
Pyrrole N-H~8.1 (broad singlet)-Broad signal due to exchange; chemical shift is solvent-dependent.
Pyrrole H-3~6.2 (doublet of doublets)~107Coupled to H-5 and C4-CH₃.
Pyrrole H-5~6.7 (doublet)~115Coupled to H-3.
Pyrrole C-2-~132Quaternary carbon attached to the tolyl group.
Pyrrole C-4-~120Quaternary carbon attached to the methyl group.
Pyrrole C4-CH₃~2.1 (singlet)~13Methyl group on the pyrrole ring.
Tolyl H-2', H-6'~7.4 (doublet)~129.5Ortho protons on the tolyl ring.
Tolyl H-3', H-5'~7.2 (doublet)~126Meta protons on the tolyl ring.
Tolyl C-1'-~131Quaternary carbon attached to the pyrrole ring.
Tolyl C-4'-~138Quaternary carbon attached to the methyl group.
Tolyl C4'-CH₃~2.4 (singlet)~21Methyl group on the tolyl ring.

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex structural assignments. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key correlations would be observed between the pyrrole protons H-3 and H-5, and between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the tolyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of protonated carbons, such as C3/H-3, C5/H-5, and the carbons of the tolyl ring and methyl groups. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for piecing together the molecular skeleton. Expected key correlations include:

From the pyrrole H-3 to carbons C-2, C-4, and C-5.

From the tolyl ortho protons (H-2'/H-6') to the pyrrole C-2 and tolyl C-4'.

From the tolyl methyl protons to C-3', C-5', and C-4' of the tolyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. It is valuable for confirming the relative orientation of substituents. A NOESY spectrum would show a spatial correlation between the pyrrole H-3 and the tolyl ortho protons (H-2'/H-6'), confirming their proximity due to the C2-C1' bond. youtube.com

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational changes. rit.edu For this compound, VT NMR could be employed to investigate the rotational barrier around the single bond connecting the pyrrole ring (C-2) and the tolyl ring (C-1').

At room temperature, this rotation is typically fast on the NMR timescale, resulting in equivalent chemical shifts for the two ortho protons (H-2', H-6') and the two meta protons (H-3', H-5') of the tolyl ring. However, if the temperature is lowered significantly, this rotation may slow down. If the rotational energy barrier is high enough, the ortho and meta protons could become chemically non-equivalent, leading to a splitting of their respective signals in the ¹H NMR spectrum. By analyzing the temperature at which these signals coalesce, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₂H₁₃N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Formula: C₁₂H₁₄N⁺

Calculated Exact Mass: 172.1121

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition.

The fragmentation pathways of the molecule can be studied using tandem mass spectrometry (MS/MS). Based on studies of other 2-substituted pyrrole derivatives, characteristic fragmentation patterns for the [M+H]⁺ ion of this compound would likely involve: nih.gov

Loss of a methyl radical (•CH₃) from either the pyrrole or tolyl group.

Cleavage of the p-tolyl group to yield a characteristic ion.

Fission of the pyrrole ring itself.

Analysis of these fragmentation pathways provides further corroboration of the proposed molecular structure. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isotopic Patterns

Tandem mass spectrometry (MS/MS) provides invaluable insights into the structural architecture of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique allows for the detailed elucidation of fragmentation pathways, which are characteristic of the compound's structure, and the observation of its isotopic pattern, which confirms its elemental composition. While specific experimental MS/MS data for this compound is not extensively available in public-domain literature, its fragmentation behavior can be predicted based on established principles of mass spectrometry and studies on structurally related substituted pyrroles.

Upon ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, this compound is expected to undergo collision-induced dissociation (CID) leading to a series of characteristic fragment ions. The fragmentation pathways are largely influenced by the stability of the resulting ions and neutral losses, with the pyrrole ring, the p-tolyl group, and the methyl substituent directing the fragmentation cascade.

The initial fragmentation event would likely involve the cleavage of the bond between the pyrrole and the p-tolyl moieties, which is a common fragmentation pathway for 2-aryl substituted pyrroles. Another probable fragmentation would be the loss of the methyl group from the pyrrole ring.

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 184.11) include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyrrole ring would result in a stable ion.

Loss of the tolyl group: Fission of the C-C bond between the pyrrole and the tolyl group.

Cleavage of the pyrrole ring: Opening and subsequent fragmentation of the heterocyclic ring structure.

Loss of small neutral molecules: Expulsion of molecules like hydrogen cyanide (HCN) from the pyrrole ring is a characteristic fragmentation for nitrogen-containing heterocycles.

These predicted fragmentation patterns are summarized in the interactive data table below, which outlines the proposed fragment ions and their corresponding neutral losses from the protonated precursor molecule.

Interactive Data Table: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
184.11169.09•CH₃[M+H-CH₃]⁺
184.1191.05C₅H₅N[C₇H₇]⁺ (Tolyl cation)
184.11156.08HCN[M+H-HCN]⁺
169.09142.07HCN[M+H-CH₃-HCN]⁺

The isotopic pattern of a molecule in mass spectrometry is determined by the natural abundance of the isotopes of its constituent elements. For this compound, with the elemental formula C₁₂H₁₃N, the isotopic distribution is primarily influenced by the presence of ¹³C. The natural abundance of ¹³C is approximately 1.1%.

The monoisotopic mass (M) corresponds to the ion containing the most abundant isotopes (¹²C, ¹H, ¹⁴N). The M+1 peak arises from the presence of one ¹³C atom or other less abundant isotopes. The M+2 peak is due to the presence of two ¹³C atoms or a combination of other heavier isotopes. The relative intensities of these isotopic peaks can be calculated and are a distinct signature of the elemental composition of the molecule.

The predicted isotopic distribution for the protonated molecule [C₁₂H₁₃N+H]⁺ is presented in the following interactive data table.

Interactive Data Table: Predicted Isotopic Pattern for [this compound+H]⁺

IonMass (m/z)Relative Intensity (%)
M184.1121100.00
M+1185.115513.23
M+2186.11880.83

This characteristic isotopic pattern, particularly the intensity ratio of the M+1 to the M peak, serves as a crucial tool for confirming the elemental formula of the parent ion in high-resolution mass spectrometry analysis.

Computational and Theoretical Chemistry Studies of 4 Methyl 2 P Tolyl Pyrrole

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable three-dimensional shape, its energy, and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometries and energetics of molecules. scielo.org.mx It offers a good balance between accuracy and computational cost, making it suitable for systems like substituted pyrroles. nih.govarxiv.orgresearchgate.net The B3LYP hybrid functional, combined with a basis set such as 6-31G(d,p), is a common choice for these calculations. scielo.org.mxresearchgate.net

Energetic properties, such as the total energy of the molecule, can also be calculated. These values are crucial for comparing the stability of different isomers or conformations and for calculating reaction energies. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrrole (B145914) Derivative (Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate) Note: Data for a closely related compound is presented to illustrate the typical output of DFT calculations.

ParameterBond/AngleCalculated Value
Bond Lengths C1-C21.38 Å
C2-N1.37 Å
N-C51.39 Å
C4-C51.38 Å
C1-C(p-tolyl)1.48 Å
Bond Angles C5-N-C2109.5°
N-C2-C3108.0°
C2-C3-C4107.5°
C3-C4-C5108.0°
N-C5-C4107.0°

Data derived from computational studies on related pyrrole structures.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to standard DFT in some cases, offering potentially more accurate calculations of electronic properties, albeit at a greater computational expense. mdpi.comrowan.edu

Pyrrole is an aromatic heterocycle, satisfying Hückel's rule with a 6 π-electron system created by the delocalization of the nitrogen atom's lone pair into the ring. wikipedia.org The resonance energy of pyrrole is significant, though more modest than that of benzene. wikipedia.org The aromaticity of the pyrrole ring in 4-Methyl-2-(p-tolyl)pyrrole is influenced by its substituents.

Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can assess the degree of electron delocalization within the pyrrole ring. The presence of the electron-donating 4-methyl group and the π-system of the 2-(p-tolyl) group is expected to enhance the electron density within the pyrrole ring, thereby influencing its aromatic character and reactivity. These delocalization effects are critical for predicting the sites of electrophilic substitution and other reactions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks. researchgate.netresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and is typically performed using DFT, often with the B3LYP functional. researchgate.netresearchgate.net

For this compound, calculations would predict the chemical shifts for the protons and carbons of the pyrrole ring, the methyl group, and the p-tolyl group. These predicted values can be compared to experimental data to confirm the molecular structure. For example, the protons on the pyrrole ring are expected to have distinct chemical shifts due to the asymmetric substitution pattern. In unsubstituted pyrrole, protons at the 2 and 5 positions typically appear around 6.68 ppm, while those at the 3 and 4 positions are around 6.22 ppm in CDCl₃. wikipedia.org Substituents significantly alter these values, a phenomenon that computational models can quantify. chemistrysteps.com

Table 2: Representative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Pyrrole Note: Data for a related compound is presented to illustrate the methodology.

ProtonCalculated Shift (ppm)Experimental Shift (ppm)
Pyrrole Ring
H36.526.45
H57.157.08
p-Tolyl Ring
ortho-H7.287.21
meta-H7.107.05
Methyl Group
CH₃2.352.30

Data derived from computational and experimental studies on related pyrrole structures.

Computational methods can simulate various types of molecular spectra, providing insight into electronic transitions and vibrational modes.

UV-Vis and Fluorescence Spectra: The electronic absorption and emission properties are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the maximum absorption wavelength (λmax) and the oscillator strength (f), which corresponds to the intensity of the absorption band. researchgate.net For this compound, the π-conjugated system extending across the pyrrole and p-tolyl rings is expected to give rise to characteristic absorptions in the UV region. Simulated fluorescence spectra can likewise predict the emission wavelengths, providing information about the molecule's potential applications in materials science. researchgate.net

Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculations, typically performed with DFT, predict the positions and intensities of absorption bands corresponding to specific bond vibrations, such as N-H stretching, C-H stretching, and ring deformation modes. arxiv.orgrsc.orgresearchgate.net Comparing the simulated spectrum with the experimental one helps in the assignment of vibrational bands and can confirm the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding. researchgate.netbiorxiv.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are fundamental computational tools to predict the reactive behavior of a molecule. The MEP map illustrates the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. FMO theory, on the other hand, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity and electronic transitions.

While specific computational studies on this compound are not extensively available in the current literature, analysis of closely related structures, such as methyl 4-p-tolyl-1H-pyrrole-2-carboxylate, provides valuable insights. For such molecules, the MEP surface typically reveals a negative potential (red and yellow regions) around the nitrogen atom of the pyrrole ring and any carbonyl oxygen atoms, indicating these as primary sites for electrophilic attack. The regions of positive potential (blue) are generally located around the N-H and C-H protons, suggesting their susceptibility to nucleophilic attack.

FMO analysis of substituted pyrroles generally shows that the HOMO is delocalized over the pyrrole and the electron-donating p-tolyl ring, signifying the regions from which an electron is most readily donated. Conversely, the LUMO is often distributed over the pyrrole ring and any electron-withdrawing substituents, indicating the regions most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on related structures

Parameter Energy (eV)
HOMO -5.5 to -6.0
LUMO -1.0 to -1.5

Note: The data in this table is an educated estimation based on computational studies of similar substituted pyrrole molecules and is intended for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its interactions and properties. Conformational analysis and molecular dynamics (MD) simulations are the primary computational techniques used to explore these aspects.

The conformational flexibility of this compound is primarily dictated by the rotation of the p-tolyl group relative to the pyrrole ring and the internal rotation of the methyl group. The rotation around the C-C single bond connecting the pyrrole and the p-tolyl ring is expected to have a significant rotational barrier due to steric hindrance between the ortho hydrogens of the tolyl group and the adjacent atoms on the pyrrole ring.

Computational studies on similar 2-arylpyrroles have shown that the energy landscape is characterized by distinct minima corresponding to specific dihedral angles. The most stable conformer would likely have a twisted arrangement between the two rings to minimize steric clash. The height of the rotational barrier can be calculated using quantum mechanical methods, providing insight into the conformational stability and the likelihood of different conformers existing at room temperature. For the methyl group at the 4-position, the rotational barrier is expected to be relatively low, allowing for near-free rotation.

Table 2: Estimated Rotational Barriers for Substituents in this compound

Rotation Estimated Barrier (kcal/mol)
p-Tolyl group around C-C bond 5 - 15

Note: These values are estimations based on computational studies of rotational barriers in other substituted aromatic and heterocyclic compounds.

The surrounding environment, particularly the solvent, can significantly influence the conformation and electronic properties of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to account for the bulk effect of the solvent by treating it as a continuous dielectric medium. These models can predict changes in conformational preferences and electronic properties upon solvation.

For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, and the dynamic behavior of the molecule in solution, Molecular Dynamics (MD) simulations are employed. In an MD simulation, the motions of the solute and individual solvent molecules are simulated over time, providing a detailed picture of the solvation shell and intermolecular interactions. For this compound, MD simulations in various solvents could reveal how solvent polarity affects the rotational dynamics of the p-tolyl group and the accessibility of different reactive sites.

Reaction Mechanism Elucidation and Transition State Analysis

A likely synthetic route for this compound is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the target molecule, this would involve the reaction of a suitably substituted 1,4-dione with an amine.

Computational studies of the Paal-Knorr mechanism have identified key intermediates and transition states. researchgate.net The reaction typically proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. researchgate.net Density Functional Theory (DFT) calculations can be used to locate the geometry of the transition state for each elementary step. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state connects the correct reactant and product states on the potential energy surface.

Once the transition states are identified, their energies can be calculated to determine the activation energy for each step of the reaction. The activation energy is a critical factor in determining the rate of a chemical reaction. According to transition state theory, a higher activation energy corresponds to a slower reaction rate.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Applications in Functional Materials and Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Architectures

The inherent reactivity of the pyrrole (B145914) ring in 4-Methyl-2-(p-tolyl)pyrrole makes it an excellent starting point for the construction of more elaborate heterocyclic frameworks. Its ability to undergo various chemical transformations allows for the annulation of additional rings, leading to polycyclic systems with tailored electronic and steric properties.

Pyrrole-Fused Ring Systems (e.g., Pyrrolopyrazines, Pyrroloquinolines)

Pyrrole-fused ring systems are of great interest due to their presence in numerous biologically active compounds and functional materials. General synthetic strategies to access pyrrolopyrazines, for instance, often involve the cyclization of appropriately substituted pyrrole precursors. researchgate.netresearchgate.netconsensus.app These methods typically rely on the reaction of a pyrrole derivative bearing amino or carbonyl functionalities with a suitable cyclization partner. While direct synthesis from this compound is not extensively documented, its structural motifs are relevant to the broader class of pyrrole-containing fused systems. The synthesis of pyrroloquinolines can also be envisioned through pathways that utilize functionalized pyrroles as key intermediates. researchgate.net

Building Blocks for Nitrogen-Containing Macrocycles and Supramolecular Structures

Nitrogen-containing macrocycles are a class of compounds with significant applications in host-guest chemistry, catalysis, and materials science. Pyrrole moieties are often incorporated into these macrocyclic structures to impart specific electronic and conformational properties. nih.gov The synthesis of such macrocycles can be challenging due to the entropic penalty of ring closure. However, the rigid nature of the pyrrole ring can pre-organize the linear precursors, facilitating the macrocyclization step. While specific examples detailing the use of this compound in this context are not prevalent, the general principles of using substituted pyrroles as building blocks for macrocycles are well-established.

The p-tolyl group in this compound can also play a crucial role in directing the formation of supramolecular assemblies through non-covalent interactions such as π-π stacking and C-H···π interactions. researchgate.netnih.govresearchgate.net These weak interactions can lead to the spontaneous organization of individual molecules into well-defined, higher-order structures with emergent properties. The study of such supramolecular systems is a burgeoning area of research with potential applications in sensing, molecular recognition, and self-healing materials. nih.gov

Development of Photoactive and Optoelectronic Materials

The extended π-system of the pyrrole ring, in conjunction with the p-tolyl substituent, endows this compound and its derivatives with interesting photophysical and electronic properties. This makes it a promising candidate for the development of novel organic materials for optoelectronic applications.

Fluorescent Organic Dyes and Probes

Fluorescent dyes and probes are indispensable tools in various scientific disciplines, including biology, medicine, and materials science. Pyrrole-based structures, such as BODIPY and diketopyrrolopyrrole (DPP) dyes, are well-known for their strong fluorescence and high photostability. nih.govnih.govacs.orgmdpi.comresearchgate.net The fluorescence properties of these dyes can be fine-tuned by modifying the substituents on the pyrrole core. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima. While specific fluorescent dyes derived directly from this compound are not widely reported, the fundamental principles suggest its potential as a scaffold for new fluorescent materials. The p-tolyl group can influence the solid-state packing and, consequently, the aggregation-induced emission properties of such dyes.

General Class of Pyrrole-Based Dyes Typical Wavelength Range (nm) Key Features
BODIPY Dyes450-700High fluorescence quantum yields, sharp emission peaks, good photostability.
Diketopyrrolopyrrole (DPP) Dyes500-800Strong absorption, high molar extinction coefficients, excellent thermal and chemical stability.
Porphyrins400-700Strong absorption in the Soret and Q-band regions, versatile coordination chemistry.

Organic Semiconductors and Components for Electronic Devices

Organic semiconductors are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Pyrrole-containing polymers and small molecules have been extensively investigated as active materials in these devices. rsc.orgnih.govnih.govresearchgate.netsigmaaldrich.comelsevierpure.com The electronic properties of these materials, such as their charge carrier mobility and energy levels, can be modulated through chemical design. The incorporation of a p-tolyl group, as in this compound, can enhance the solubility and processability of the resulting materials, which is crucial for device fabrication. Furthermore, the steric bulk of the p-tolyl group can influence the intermolecular packing in the solid state, which in turn affects the charge transport characteristics.

Type of Organic Semiconductor Key Property Potential Application
p-typeHole transportOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
n-typeElectron transportOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)
AmbipolarBoth hole and electron transportComplementary logic circuits

Materials for Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in optical communications, data storage, and optical limiting. nih.gov Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. researchgate.netrsc.orgnih.govmdpi.com The pyrrole ring can act as a π-bridge or as an electron-donating or -accepting unit within an NLO chromophore. The p-tolyl group can further enhance the NLO properties by extending the conjugation and influencing the molecular hyperpolarizability. While specific NLO studies on this compound are limited, the general design principles for organic NLO materials suggest that derivatives of this compound could be promising candidates for this field. nih.gov

NLO Phenomenon Description Application
Second-Harmonic Generation (SHG)Conversion of two photons of a certain frequency into a single photon with twice the frequency.Frequency doubling of lasers.
Third-Harmonic Generation (THG)Conversion of three photons of a certain frequency into a single photon with three times the frequency.Optical switching and data processing.
Two-Photon Absorption (TPA)Simultaneous absorption of two photons.3D microfabrication, photodynamic therapy.

Mechanistic Probes in Organic and Inorganic Reaction Studies

The unique electronic and structural features of certain molecules allow them to be used as mechanistic probes to elucidate the pathways of complex chemical reactions.

A thorough review of the scientific literature reveals no documented use of this compound as a mechanistic probe in either organic or inorganic reaction studies. While studies on the reaction mechanisms of pyrrole itself have been conducted, for instance in its reaction with atomic oxygen, there is no indication that the specific derivative this compound has been employed for such purposes. researchgate.net

Future Directions and Emerging Research Avenues for Pyrrole Derivatives

Advancements in Green and Sustainable Synthesis of Complex Pyrrole (B145914) Compounds

The synthesis of pyrrole derivatives is undergoing a significant transformation towards more environmentally benign methodologies. lucp.netbenthamdirect.com The principles of green chemistry are being applied to classical reactions like the Paal-Knorr, Hantzsch, and Knorr syntheses to reduce waste, eliminate hazardous solvents, and improve energy efficiency. semanticscholar.orgnih.govingentaconnect.com

Recent advancements focus on several key areas:

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound are being used to accelerate reaction times and increase yields, often under solvent-free conditions. benthamdirect.comsemanticscholar.org For instance, the use of ultrasound at a frequency of 40 kHz can enhance the rate of certain pyrrole syntheses and avoid the need for high temperatures. semanticscholar.org

Green Catalysts: There is a shift away from harsh acid catalysts towards more sustainable alternatives. lucp.net Biosourced organic acids like citric acid and lactic acid have been successfully employed as catalysts in pyrrole synthesis. lucp.netsemanticscholar.org Heterogeneous catalysts and nanoparticles are also gaining prominence as they can be easily recovered and reused, minimizing waste. nih.gov

Solvent Replacement: Traditional volatile organic solvents are being replaced with greener alternatives like water, ethanol, or ionic liquids. semanticscholar.orgacs.org In some cases, reactions can be performed under solventless conditions, particularly with techniques like high-speed vibration milling (mechanochemistry), which represents a significant step towards sustainable industrial production. lucp.netresearchgate.net

The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for producing N-substituted pyrroles and is adaptable to these green approaches. nih.gov The synthesis of compounds like 4-Methyl-2-(p-tolyl)pyrrole can be envisioned using these sustainable methods, for example, by reacting an appropriately substituted 1,4-dicarbonyl precursor with an amine in the presence of a green catalyst like citric acid under solvent-free conditions. nih.govlucp.net

Table 1: Comparison of Green Synthesis Methodologies for Pyrrole Derivatives
MethodologyKey FeaturesCatalyst ExamplesAdvantages
Microwave-Assisted SynthesisRapid heating, reduced reaction timesOften catalyst-free or uses solid supportsHigh efficiency, speed
Ultrasound-Assisted Synthesis (Sonochemistry)Acoustic cavitation enhances reactivityLactic acid, Zinc dustIncreased reaction rates at lower temperatures. semanticscholar.org
Mechanochemistry (Ball Milling)Solvent-free reaction conditionsCitric acid, succinic acidEliminates bulk solvents, high efficiency. lucp.net
Aqueous Micellar MediumReactions performed in water using surfactantsCetyltrimethylammonium bromide (CTAB)Avoids organic solvents, environmentally friendly. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While classical reactions of the pyrrole ring, such as electrophilic substitution, are well-established, modern research is focused on uncovering novel reactivity patterns. wikipedia.orgnih.gov The aromaticity of the pyrrole ring makes it less reactive in certain cycloadditions, but chemists are developing new catalytic systems to overcome these limitations. wikipedia.org

Key areas of exploration include:

Transition Metal Catalysis: Catalysts based on palladium, gold, copper, and rhodium are being used to facilitate new types of bond formations and cyclizations involving alkyne and amine substrates to generate pyrroles. nih.gov

Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful, environmentally friendly tool. For instance, Ru(II)-catalyzed condensation of aryl azides and aldehydes under blue LED light provides a regioselective route to 1,3,4-trisubstituted pyrroles. nih.gov

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and waste. nih.govresearchgate.net These one-pot syntheses are particularly attractive for building libraries of functionalized pyrrole derivatives for drug discovery. researchgate.net

For a molecule like this compound, these novel transformations could enable further functionalization at the remaining C-H positions or the N-H bond, creating more complex derivatives with tailored properties. The presence of alkyl and aryl substituents influences the electron density of the pyrrole ring, which can be exploited to control the regioselectivity of these advanced reactions. researchgate.net

Integration of Pyrrole Scaffolds into Multi-Functional Hybrid Materials

The unique electronic properties of the pyrrole ring make it an excellent building block for functional materials. biolmolchem.com Current research is focused on creating sophisticated hybrid materials by combining pyrrole-containing molecules with other chemical entities to achieve synergistic properties.

Polymer Hybrids: Pyrrole and its derivatives can be easily polymerized to form conducting polymers like polypyrrole. researchgate.net Researchers are creating hybrid materials by incorporating inorganic nanoparticles (e.g., ZnCo₂O₄) into a polypyrrole matrix to develop materials for applications such as supercapacitors and sensors. researchgate.net The specific substituents on the pyrrole monomer, such as the methyl and tolyl groups in this compound, can be used to tune the solubility, processability, and electronic properties of the resulting polymer.

Organic-Inorganic Hybrids: Pyrrole derivatives can be grafted onto the surface of inorganic materials like silica or nanodiamonds. frontiersin.org This functionalization creates a hybrid material that combines the properties of the inorganic support (e.g., high surface area, thermal stability) with the chemical functionality of the pyrrole scaffold.

Molecular Hybrids for Medicinal Chemistry: In drug design, a common strategy is to create hybrid molecules by linking a pyrrole scaffold to another bioactive pharmacophore, such as a thiazole or cinnamic acid moiety. mdpi.comnih.gov This approach aims to develop agents that can interact with multiple biological targets, potentially leading to more effective treatments. nih.govnih.gov

Table 2: Examples of Pyrrole-Based Hybrid Materials
Hybrid TypeComponentsPotential ApplicationReference
Conducting Polymer CompositePoly(pyrrole-co-N-methyl pyrrole) + ZnCo₂O₄Energy storage (supercapacitors) researchgate.net
Drug-like Molecular HybridPyrrole moiety + Thiazole moietyAntibacterial and antifungal agents nih.gov
Drug-like Molecular HybridPyrrole moiety + Cinnamic acidDual COX-2/LOX inhibitors (anti-inflammatory) mdpi.com
Functionalized NanomaterialPyrrole derivatives on inorganic nanostructuresCatalysis, sensing frontiersin.org

Interdisciplinary Research with Machine Learning and Artificial Intelligence in Pyrrole Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and pyrrole chemistry is no exception. engineering.org.cn These computational tools are being applied to accelerate discovery and optimize processes.

Predictive Modeling: ML models, such as random forest algorithms, are being trained on large datasets of chemical reactions to predict reaction outcomes. researchgate.net For example, models have been developed to forecast the yield of condensation reactions that form pyrroles and dipyrromethanes with high accuracy. researchgate.netdntb.gov.ua Such tools can save significant time and resources by prioritizing high-yielding synthetic routes in the lab.

De Novo Molecular Design: AI-powered generative models can design novel pyrrole derivatives with desired properties. researchgate.net By learning from existing chemical structures and their biological activities, these models can propose new molecules optimized for a specific target, such as a protein kinase, accelerating the drug discovery process. researchgate.netnih.gov

Catalyst and Reaction Optimization: ML can analyze complex relationships between catalyst structure, reaction conditions, and catalytic performance. rsc.org This allows for the rational design of more efficient catalysts and the optimization of reaction parameters for the synthesis of complex pyrrole derivatives. engineering.org.cn

The structural features of this compound—such as its molecular weight, polarity, and the presence of specific functional groups—can be encoded as descriptors for these ML models. This allows researchers to predict its potential reactivity, biological activity, or suitability for incorporation into materials without the need for exhaustive experimental work.

Design of Pyrrole Derivatives for Specific Chemical Sensing and Environmental Applications

The electron-rich nature of the pyrrole ring makes it highly sensitive to its chemical environment, a property that is being harnessed for sensing applications. nih.gov

Chemical Sensors: Functionalized polypyrrole films are being developed as chemical and biological sensors. nih.gov The incorporation of specific functional groups, such as carboxylic acids, into the polymer backbone creates recognition sites for biomolecules. nih.gov The polymer's conductivity or fluorescence can change upon binding to a target analyte, providing a detectable signal. The substituents on a monomer like this compound could influence the morphology and selectivity of the resulting polymer film.

Environmental Remediation: Pyrrole-based materials are being explored for their potential in environmental applications. For example, porphyrins, which are macrocycles composed of four pyrrole rings, and their metal complexes are being investigated as catalysts for the degradation of pollutants. mdpi.com

Corrosion Inhibition: Certain pyrrole derivatives have shown promise as corrosion inhibitors for metals, forming a protective layer on the metal surface. semanticscholar.org

Future research will likely focus on designing pyrrole derivatives with highly specific recognition capabilities for detecting environmental pollutants, industrial chemicals, or biological markers with high sensitivity and selectivity.

Q & A

Q. Methodological Answer :

  • HRMS (ESI-TOF) : Confirms molecular weight (e.g., observed 350.1910 vs. calculated 350.1904 for C₂₆H₂₄N derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹, pyrrole ring vibrations at ~690 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., p-tolyl protons as a doublet at δ 7.2–7.4 ppm) .
  • X-ray crystallography : Resolves 3D structure (e.g., dihedral angles between pyrrole and aryl rings: 72.00°) .

Advanced: How can researchers resolve discrepancies in reported HRMS or spectroscopic data?

Q. Methodological Answer :

  • Verify purity : Use HPLC or TLC to rule out impurities affecting data .
  • Cross-validate techniques : Compare NMR coupling constants with X-ray bond distances (e.g., C–C bond lengths ~1.48 Å vs. NMR-derived J values) .
  • Calibrate instruments : Use certified reference standards (e.g., NIST-traceable compounds) for HRMS .
  • Replicate conditions : Ensure reaction solvents/temperatures match literature protocols to avoid polymorphic variations .

Advanced: What computational strategies predict the bioactivity of this compound derivatives?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 Mpro, PDB ID 6LU7). Validate with binding free energy calculations (MM-GBSA) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) .
  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to assess frontier orbitals (HOMO-LUMO gaps) for reactivity .

Advanced: How to address structural discrepancies in crystallographic studies?

Q. Methodological Answer :

  • Compare torsion angles : For example, dihedral angles between pyrrole and aryl rings may vary due to packing effects (e.g., 72.00° vs. 68.5° in related compounds) .
  • Analyze hydrogen bonding : Intramolecular C–H⋯O interactions can distort bond angles (e.g., O=S=O angles differing by 0.52° between tosyl groups) .
  • Use high-resolution data : Collect datasets at low temperature (e.g., 123 K) to minimize thermal motion artifacts .

Basic: What purification strategies maximize yield and purity?

Q. Methodological Answer :

  • Recrystallization : Use solvent pairs like ethanol/water for polar derivatives .
  • Column chromatography : Optimize eluent polarity (e.g., hexane:EtOAc gradients) for non-polar analogs .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure prevents decomposition .

Advanced: How to elucidate reaction mechanisms in pyrrole functionalization?

Q. Methodological Answer :

  • Isotopic labeling : Track ¹³C-labeled aldehydes in MCRs to confirm cyclization pathways .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., iminyl radical formation) .
  • Trapping intermediates : Use TEMPO to stabilize radicals in Vilsmeier formylation reactions .

Basic: What methods separate isomeric byproducts during synthesis?

Q. Methodological Answer :

  • Flash chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomers .
  • Crystallization-induced diastereomer resolution : Add chiral auxiliaries (e.g., menthol esters) to precipitate one isomer .

Advanced: How to assess biological activity in drug discovery pipelines?

Q. Methodological Answer :

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., SARS-CoV-2 Mpro) using fluorescence-based substrates .
  • ADMET profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability .
  • In vivo models : Evaluate toxicity in zebrafish embryos before murine studies .

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